molecular formula C15H20N2O3 B11943302 N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine

Cat. No.: B11943302
M. Wt: 276.33 g/mol
InChI Key: QPLCPGQBLDCCNE-UHFFFAOYSA-N
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Description

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine generally involves the condensation reaction between a primary amine and an aldehyde or ketone. The reaction is typically carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to facilitate the formation of the Schiff base.

  • Starting Materials

    • 1,3-benzodioxole-5-carbaldehyde
    • 3-(4-morpholinyl)-1-propanamine
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic catalyst such as acetic acid
    • Temperature: Reflux conditions (around 60-80°C)
    • Reaction Time: Several hours to ensure complete condensation

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines and aldehydes.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzodioxole ring and morpholine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-propanamine
  • N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chloroaniline
  • N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide

Uniqueness

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)methanimine

InChI

InChI=1S/C15H20N2O3/c1(5-17-6-8-18-9-7-17)4-16-11-13-2-3-14-15(10-13)20-12-19-14/h2-3,10-11H,1,4-9,12H2

InChI Key

QPLCPGQBLDCCNE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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